Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate
Description
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is a chiral β-amino acid ester featuring a trifluorinated phenyl ring at the 2,3,4-positions. Such compounds are critical intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators. The trifluorinated aromatic system enhances metabolic stability and influences electronic properties, making it valuable for drug design .
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-8(15)4-7(14)5-2-3-6(11)10(13)9(5)12/h2-3,7H,4,14H2,1H3/t7-/m1/s1 |
InChI Key |
QQFMMOBTPMHBNL-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate typically involves the use of trifluoromethylation reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale trifluoromethylation processes. These processes often utilize specialized reagents and catalysts to ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by enhancing its binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key analogs based on substituent patterns, molecular weight, and functional groups:
Key Insights from Structural Differences
Electron Effects: Fluorine vs. Trifluoromethyl: The 2,3,4-trifluorophenyl group in the target compound provides strong electron-withdrawing effects across three positions, enhancing electrophilic reactivity compared to mono- or di-fluorinated analogs (e.g., 4-F or 2,4-F derivatives) . The trifluoromethyl group in [2-CF₃] analogs introduces even greater electronegativity but occupies a single position . Chlorine vs. Hydroxyl: Chlorine (3-Cl) increases molecular weight and polarizability, while the hydroxyl group (3-OH) improves aqueous solubility but reduces metabolic stability .
Steric and Lipophilic Considerations: The trifluorinated phenyl ring in the target compound likely imposes moderate steric hindrance, balancing reactivity and binding affinity. In contrast, the bulky trifluoromethyl group (2-CF₃) may hinder rotational freedom .
Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
